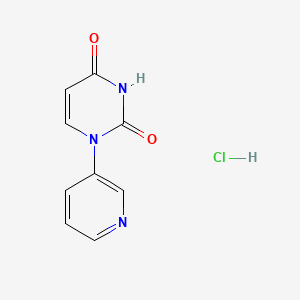
1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyrimidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the condensation of pyridine derivatives with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Imidazo[1,2-a]pyridine: Recognized for its wide range of applications in medicinal chemistry, including antituberculosis agents.
1H-Pyrazolo[3,4-b]pyridines: Studied for their biological activities and potential as therapeutic agents.
Uniqueness
1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural features and the potential for diverse chemical modifications. Its combination of a pyridine ring with a tetrahydropyrimidine-2,4-dione moiety provides a versatile scaffold for the development of new compounds with varied biological activities.
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-8-3-5-12(9(14)11-8)7-2-1-4-10-6-7;/h1-6H,(H,11,13,14);1H |
InChI Key |
SSHYEKLLKPIBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=O)NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




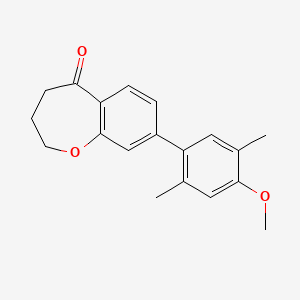
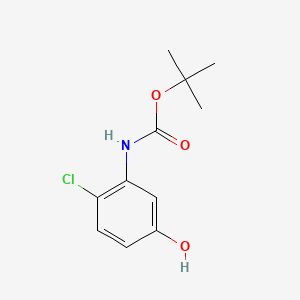
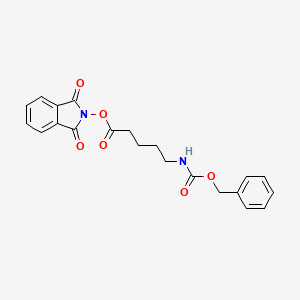
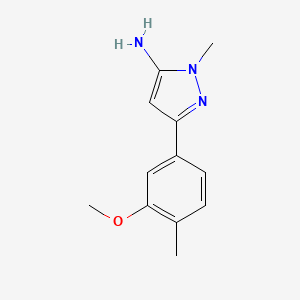
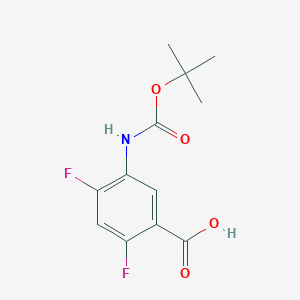
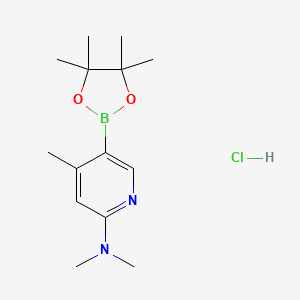
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)
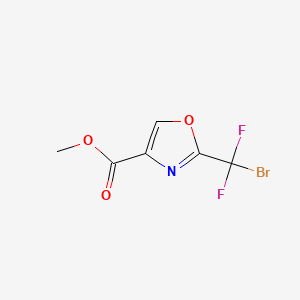
![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)

![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)
![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)
